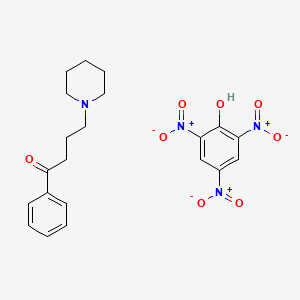

1-Phenyl-4-piperidin-1-ylbutan-1-one;2,4,6-trinitrophenol

Description

1-Phenyl-4-piperidin-1-ylbutan-1-one: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications

Properties

CAS No. |

61025-40-9 |

|---|---|

Molecular Formula |

C21H24N4O8 |

Molecular Weight |

460.4 g/mol |

IUPAC Name |

1-phenyl-4-piperidin-1-ylbutan-1-one;2,4,6-trinitrophenol |

InChI |

InChI=1S/C15H21NO.C6H3N3O7/c17-15(14-8-3-1-4-9-14)10-7-13-16-11-5-2-6-12-16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1,3-4,8-9H,2,5-7,10-13H2;1-2,10H |

InChI Key |

NTUMHGRVVRETLM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCCC(=O)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

1-Phenyl-4-piperidin-1-ylbutan-1-one

The synthesis of 1-Phenyl-4-piperidin-1-ylbutan-1-one typically involves the reaction of 4-piperidone with phenylmagnesium bromide, followed by a series of purification steps to obtain the final product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol, or picric acid, is synthesized through the nitration of phenol using concentrated nitric acid and sulfuric acid. The process involves careful temperature control to prevent decomposition and ensure the formation of the desired trinitro compound . Industrial production methods have been refined to enhance safety and efficiency, given the compound’s explosive nature.

Chemical Reactions Analysis

1-Phenyl-4-piperidin-1-ylbutan-1-one

1-Phenyl-4-piperidin-1-ylbutan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It undergoes electrophilic substitution reactions, such as nitration and halogenation, under mild conditions . The compound also forms salts with bases, which are used in various applications, including explosives and dyes .

Scientific Research Applications

1-Phenyl-4-piperidin-1-ylbutan-1-one

1-Phenyl-4-piperidin-1-ylbutan-1-one is widely used in medicinal chemistry for the development of pharmaceuticals. It serves as a precursor for various drugs targeting the central nervous system and has applications in the synthesis of analgesics and anesthetics .

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol has a broad range of applications in scientific research. It is used as a reagent in chemical analysis, a precursor for the synthesis of other chemicals, and an explosive in military and industrial applications . Additionally, it has historical significance as a dye and antiseptic .

Mechanism of Action

1-Phenyl-4-piperidin-1-ylbutan-1-one

The mechanism of action of 1-Phenyl-4-piperidin-1-ylbutan-1-one involves its interaction with specific receptors in the central nervous system. It acts as an agonist or antagonist, modulating neurotransmitter release and affecting neuronal activity. The molecular targets include opioid receptors and ion channels, which play a crucial role in its pharmacological effects .

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol exerts its effects through its highly reactive nitro groups. These groups facilitate electrophilic substitution reactions, leading to the formation of various products. The compound’s explosive nature is due to the rapid decomposition of the nitro groups, releasing a large amount of energy .

Comparison with Similar Compounds

1-Phenyl-4-piperidin-1-ylbutan-1-one

Similar compounds include other piperidine derivatives, such as 4-phenylpiperidine and 4-piperidone. These compounds share structural similarities but differ in their pharmacological properties and applications. 1-Phenyl-4-piperidin-1-ylbutan-1-one is unique due to its specific interactions with central nervous system receptors .

2,4,6-Trinitrophenol

Similar compounds to 2,4,6-trinitrophenol include other nitroaromatic compounds, such as trinitrotoluene (TNT) and nitroglycerin. These compounds share similar explosive properties but differ in their chemical structures and applications. 2,4,6-Trinitrophenol is unique due to its historical use as a dye and antiseptic, in addition to its explosive properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.